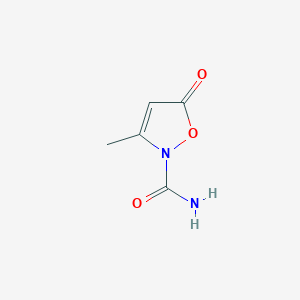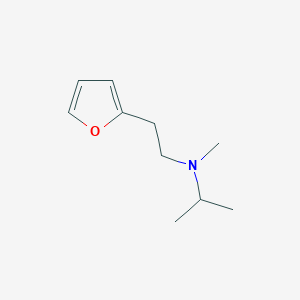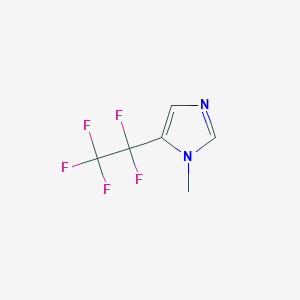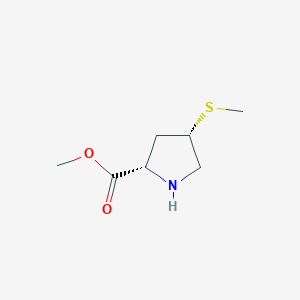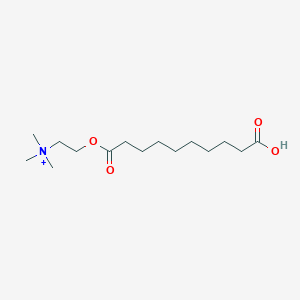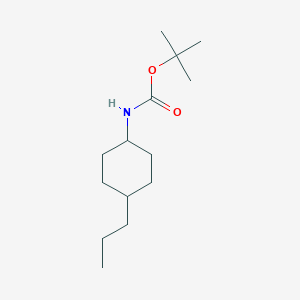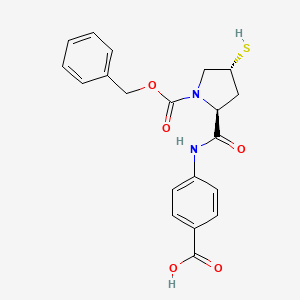
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a benzyloxycarbonyl group and a mercapto group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and biological activity.
Méthodes De Préparation
The synthesis of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced using benzyl chloroformate in the presence of a base.
Attachment of the Mercapto Group: The mercapto group can be introduced via a thiol-ene reaction or by using a suitable thiol reagent.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
Applications De Recherche Scientifique
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. For example, the mercapto group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. The benzyloxycarbonyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid include:
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxyproline-2-carboxamido)benzoic acid: This compound has a hydroxy group instead of a mercapto group, which affects its reactivity and biological activity.
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-aminopyrrolidine-2-carboxamido)benzoic acid: This compound has an amino group instead of a mercapto group, leading to different chemical and biological properties.
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxamido)benzoic acid: This compound has a methyl group instead of a mercapto group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C20H20N2O5S |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
4-[[(2S,4R)-1-phenylmethoxycarbonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O5S/c23-18(21-15-8-6-14(7-9-15)19(24)25)17-10-16(28)11-22(17)20(26)27-12-13-4-2-1-3-5-13/h1-9,16-17,28H,10-12H2,(H,21,23)(H,24,25)/t16-,17+/m1/s1 |
Clé InChI |
WCEHYMVIIWBNMP-SJORKVTESA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
SMILES canonique |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)


![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
